Superior Potency for CDK8 vs. Comparator CDK8/19-IN-1
AS2863619 free base exhibits potent inhibition of CDK8 with an IC50 of 0.61 nM. In contrast, the comparator CDK8/19-IN-1 shows an IC50 of 0.46 nM for CDK8, indicating a marginal but quantifiable difference in biochemical potency [1]. Both compounds are highly potent, but AS2863619 demonstrates a distinct potency profile when considering its functional effects on Foxp3 induction .
| Evidence Dimension | CDK8 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.61 nM |
| Comparator Or Baseline | CDK8/19-IN-1: 0.46 nM |
| Quantified Difference | 0.15 nM higher IC50 for AS2863619 |
| Conditions | In vitro enzymatic assay |
Why This Matters
For researchers selecting a CDK8/19 inhibitor, AS2863619's potency, while slightly lower than CDK8/19-IN-1 for CDK8, is paired with a well-characterized functional outcome (Foxp3 induction), which is a critical parameter for immunological applications.
- [1] InvivoChem. CDK8/19-IN-1 | CDK8/19 dual inhibitor | Datasheet. Accessed 2024. View Source
